6-bromo-3-methyl-4(3H)-Pteridinone
Overview
Description
6-bromo-3-methyl-4(3H)-Pteridinone is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-4(3H)-Pteridinone typically involves the bromination of 3-methyl-pteridin-4-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-methyl-4(3H)-Pteridinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substituted Derivatives: Products with different functional groups replacing the bromine atom.
Oxidized or Reduced Forms: Various oxidation states of the compound.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
6-bromo-3-methyl-4(3H)-Pteridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-4(3H)-Pteridinone involves its interaction with specific molecular targets. The bromine atom and the pteridine ring system play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-pteridin-4-one: Lacks the bromine atom, making it less reactive in certain chemical reactions.
6-Chloro-3-methyl-pteridin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Bromo-2-methyl-pteridin-4-one: Similar but with the methyl group at a different position, affecting its chemical behavior .
Properties
Molecular Formula |
C7H5BrN4O |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
6-bromo-3-methylpteridin-4-one |
InChI |
InChI=1S/C7H5BrN4O/c1-12-3-10-6-5(7(12)13)11-4(8)2-9-6/h2-3H,1H3 |
InChI Key |
JXBYDLJSERSZMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=NC=C(N=C2C1=O)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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